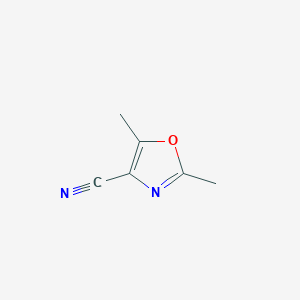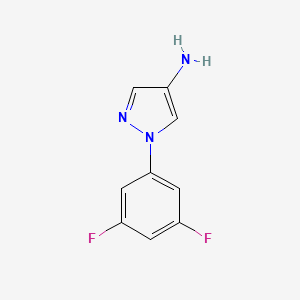![molecular formula C22H16N2O B12887743 2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide CAS No. 655222-58-5](/img/structure/B12887743.png)
2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline carboxamides This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide typically involves the reaction of 4-biphenylboronic acid with 8-bromoquinoline-2-carboxylic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-amine derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent and apoptotic inducer in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound has been investigated for its potential to modulate biological pathways and interactions, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s structure allows it to interact with other molecular targets, such as receptors and enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Quinoline-8-carboxamide: Shares the quinoline carboxamide core but lacks the biphenyl moiety.
N-(Quinolin-8-yl)quinoline-2-carboxamide: Contains two quinoline rings instead of a biphenyl group.
Biphenyl-4-carboxamide: Lacks the quinoline ring and has a simpler structure.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is unique due to its combination of a quinoline ring and a biphenyl moiety. This structural feature enhances its chemical stability, electronic properties, and potential for diverse applications. The presence of both aromatic systems allows for extensive π-π interactions, making it a versatile compound in various fields of research .
Properties
CAS No. |
655222-58-5 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C22H16N2O/c23-22(25)19-8-4-7-18-13-14-20(24-21(18)19)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,(H2,23,25) |
InChI Key |
YOKADCXMAWSDIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=O)N)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
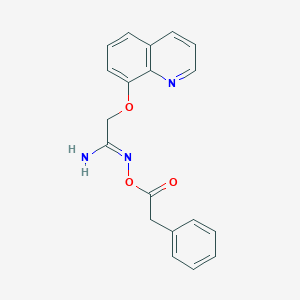
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
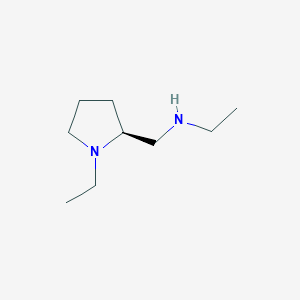
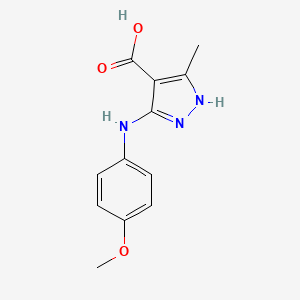
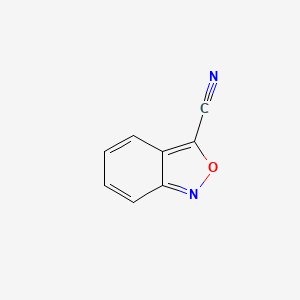
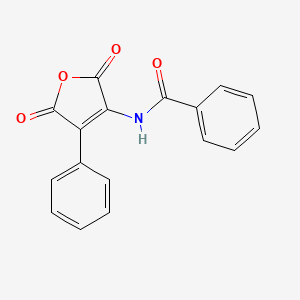



![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)
